

Cetophenicol spectroscopic analysis (NMR, IR, Mass Spec)

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An In-depth Technical Guide to the Spectroscopic Analysis of **Cetophenicol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetophenicol is an antibiotic and an analogue of chloramphenicol. Its chemical name is N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, with the molecular formula C₁₃H₁₅Cl₂NO₄.[1] Accurate structural elucidation and characterization are critical for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the analysis of **Cetophenicol**. It includes detailed experimental protocols and expected data to serve as a valuable resource for researchers.

Chemical Structure of **Cetophenicol**:

(Note: C6H4 represents a para-substituted benzene ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.[2] Both ¹H (proton) and ¹³C NMR are essential for the structural confirmation of **Cetophenicol**.



Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the general steps for acquiring high-resolution NMR spectra of small organic molecules like **Cetophenicol**.[3][4]

- Sample Preparation:
 - Accurately weigh 5-25 mg of Cetophenicol for ¹H NMR or 50-100 mg for ¹³C NMR.[3]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
 DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial before transferring to the NMR tube.[3][5]
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[4]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the field frequency using the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes spectral line broadening.
 - Set acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[6]
 - Acquire the spectrum. For ¹³C, broadband proton decoupling is typically used to produce a spectrum of singlets.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.



- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis using the TMS reference signal.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Expected ¹H NMR Data (Predicted)

The following table outlines the predicted proton NMR chemical shifts for **Cetophenicol**.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assigned Protons
~ 8.0 - 8.2	d	1H	Amide NH
~ 7.9	d	2H	Aromatic H (ortho to acetyl)
~ 7.5	d	2H	Aromatic H (meta to acetyl)
~ 6.5	S	1H	Dichloro-substituted CH
~ 5.0	d	1H	Benzylic CH(OH)
~ 4.3	m	1H	CH(NH)
~ 3.7	m	2H	CH ₂ (OH)
~ 2.6	S	3H	Acetyl CH₃
(variable)	br s	2H	OH protons

Expected ¹³C NMR Data (Predicted)

The following table outlines the predicted carbon-13 NMR chemical shifts for Cetophenicol.



Chemical Shift (δ, ppm)	Assigned Carbon
~ 198	Acetyl C=O
~ 165	Amide C=O
~ 145	Aromatic C (para to acetyl)
~ 138	Aromatic C (ipso to acetyl)
~ 129	Aromatic CH (ortho to acetyl)
~ 127	Aromatic CH (meta to acetyl)
~ 75	Benzylic CH(OH)
~ 67	Dichloro-substituted CH
~ 62	CH ₂ (OH)
~ 57	CH(NH)
~ 27	Acetyl CH₃

NMR Analysis Workflow Diagram



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Caption: Workflow for NMR spectroscopic analysis of Cetophenicol.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This is a common and simple method for acquiring IR spectra of solid samples.[1]

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
 - Place a small, powdered amount of the **Cetophenicol** sample directly onto the ATR crystal.
- Instrument Setup and Data Acquisition:
 - Lower the instrument's anvil to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
 - Acquire the spectrum. The instrument typically scans the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).[8] Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Analysis:
 - The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
 - Identify the major absorption bands and correlate them to the specific functional groups present in Cetophenicol.

Expected IR Absorption Data



The following table summarizes the expected characteristic infrared absorption bands for **Cetophenicol**.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3500 - 3200	Strong, Broad	O-H Stretch	Hydroxyl groups (-OH)
3350 - 3250	Medium	N-H Stretch	Amide (-NH)
3100 - 3000	Medium	C-H Stretch	Aromatic ring
2960 - 2850	Medium	C-H Stretch	Aliphatic (sp³)
~ 1700	Strong	C=O Stretch	Amide (Amide I band)
~ 1680	Strong	C=O Stretch	Ketone (acetyl group)
1600 - 1450	Medium-Weak	C=C Stretch	Aromatic ring
~ 1540	Medium	N-H Bend	Amide (Amide II band)
800 - 600	Strong	C-Cl Stretch	Dichloro group

IR Analysis Workflow Diagram



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Caption: Workflow for FT-IR spectroscopic analysis of **Cetophenicol**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[10]



Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like **Cetophenicol**, often keeping the molecular ion intact.

- Sample Preparation:
 - Prepare a dilute solution of **Cetophenicol** (typically 1-10 μg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.
 - The solvent should be volatile and compatible with the mass spectrometer.
- Instrument Setup and Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[5]
 - A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.
 - As the solvent evaporates, ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) are generated and enter the mass analyzer.
 - The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
 - A detector records the abundance of each ion.
- Data Analysis:
 - o Identify the molecular ion peak to confirm the molecular weight of **Cetophenicol** ($C_{13}H_{15}Cl_2NO_4$, MW ≈ 320.17 g/mol).
 - If fragmentation is induced (e.g., in-source CID or MS/MS), analyze the resulting fragment ions to deduce structural features of the molecule.[10] The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

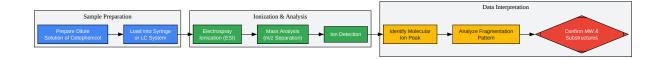
Expected Mass Spectrometry Data



m/z Value (approx.)	lon	Proposed Fragment Structure
320/322/324	[M+H] ⁺	Intact protonated molecule
277/279	[M+H - CH₃CO] ⁺	Loss of the acetyl group
202/204	[M+H - C2H2Cl2NO]+	Cleavage of the amide side chain
149	[C ₉ H ₉ O ₂] ⁺	Acetylphenyl-CH(OH) fragment
121	[C ₈ H ₉ O] ⁺	Acetylphenyl fragment
43	[CH₃CO] ⁺	Acetyl cation (often a prominent peak)

Note: Isotopic peaks (e.g., M+2, M+4) are expected for fragments containing two chlorine atoms.

Mass Spectrometry Workflow Diagram



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Caption: Workflow for Mass Spectrometry analysis of **Cetophenicol**.

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